molecular formula C11H13N3O B1293849 2-Amino-3-(1H-indol-3-yl)propanamide CAS No. 6720-02-1

2-Amino-3-(1H-indol-3-yl)propanamide

Cat. No.: B1293849
CAS No.: 6720-02-1
M. Wt: 203.24 g/mol
InChI Key: JLSKPBDKNIXMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1H-indol-3-yl)propanamide is an organic compound with the molecular formula C11H13N3O It is a derivative of indole, a heterocyclic aromatic organic compound

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(1H-indol-3-yl)propanamide change over time The compound’s stability and degradation are important factors to consider Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and neurotransmitter synthesis. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic imbalances. Understanding the dosage-dependent effects is crucial for its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function, as well as its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-indol-3-yl)propanamide typically involves the reaction of indole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of indole-3-carboxaldehyde with an amine in the presence of a reducing agent to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives .

Scientific Research Applications

2-Amino-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Indole-3-carboxamide
  • Indole-3-acetamide
  • Indole-3-propionic acid

Comparison: 2-Amino-3-(1H-indol-3-yl)propanamide is unique due to its specific amide functional group and the presence of an amino group on the propanamide chain. This structural uniqueness imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSKPBDKNIXMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874200
Record name TRYPTOPHAN AMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tryptophanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6720-02-1, 20696-57-5
Record name Tryptophanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006720021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptophanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(1H-indol-3-yl)propanamide
Reactant of Route 2
2-Amino-3-(1H-indol-3-yl)propanamide
Reactant of Route 3
2-Amino-3-(1H-indol-3-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-Amino-3-(1H-indol-3-yl)propanamide
Reactant of Route 5
2-Amino-3-(1H-indol-3-yl)propanamide
Reactant of Route 6
2-Amino-3-(1H-indol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.